5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Overview
Description
The compound “5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a 1,2,5-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code provided gives a precise description of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For example, the presence of the bromine atom suggests that the compound might be relatively heavy and possibly reactive. The exact properties would need to be determined experimentally .Scientific Research Applications
Efficient Synthesis Techniques
The compound is involved in efficient synthesis methods for creating biheterocyclic compounds. For example, a precursor similar to the compound was used to synthesize a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles through a stepwise process involving nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).
Antiviral Activity
Compounds structurally related to "5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine" have been synthesized and tested for antiviral activity. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 showed marked inhibition of retrovirus replication in cell culture, highlighting the potential for similar compounds to serve as antiviral agents (Hocková et al., 2003).
Antibacterial and Anticancer Potential
A novel class of 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives, related to the compound of interest, demonstrated moderate antibacterial potencies against Gram-positive strains and selective antiproliferative activity against human cancer cell lines. This suggests a potential avenue for the development of new drug candidates for antibacterial or anticancer therapies (Liu et al., 2018).
Synthesis of Heterocyclic Compounds
The compound is also a key intermediate in the synthesis of heterocyclic compounds with potential biological activities. Various methodologies have been developed for synthesizing pyridin- and pyrimidin-2-yl acetate cores, facilitating the creation of novel therapeutic agents (Morgentin et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-[(5-bromo-2-methylpyrimidin-4-yl)oxymethyl]-4-methyl-1,2,5-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-5-8(14-16-13-5)4-15-9-7(10)3-11-6(2)12-9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNCEABTFMPAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=NC(=NC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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